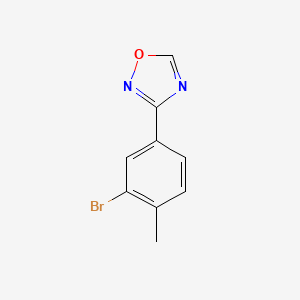
4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a compound of interest in various fields of research and industry due to its unique physical and chemical properties
Preparation Methods
The synthesis of 4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves several steps. One common synthetic route includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, a precursor compound such as dihydroquinoline can be reacted with thionyl chloride and a few drops of N,N-dimethylformamide (DMF) to produce the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one can be compared with other similar compounds, such as:
4-chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one: This compound has a similar structure but with a different methyl group position.
2-amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one: This compound has an amino group instead of a chlorine atom.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
2171764-61-5 |
|---|---|
Molecular Formula |
C7H7ClN4O |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



